N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropane ring, a naphthalene moiety, and a thiolane ring with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Naphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction where naphthalene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Construction of the Thiolane Ring: The thiolane ring can be synthesized via a thiol-ene reaction, where a thiol reacts with an alkene under radical initiation conditions.
Incorporation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Formation of the Carboxamide Group: This is typically achieved by reacting the intermediate compound with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated naphthalene derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its activity, selectivity, and pharmacokinetic properties.
Industry
In the materials science field, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group and naphthalene moiety could play crucial roles in binding to molecular targets, while the cyclopropane ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiolan-3-yl)-2-phenylcyclopropane-1-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(3-cyanothiolan-3-yl)-2-(pyridin-2-yl)cyclopropane-1-carboxamide: Contains a pyridine ring, offering different electronic properties.
N-(3-cyanothiolan-3-yl)-2-(benzofuran-2-yl)cyclopropane-1-carboxamide: Features a benzofuran ring, which could affect its reactivity and biological activity.
Uniqueness
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide is unique due to the presence of the naphthalene moiety, which can enhance its aromaticity and potential interactions with biological targets. The combination of the cyclopropane ring and the thiolane ring with a cyano group also provides a distinctive structural framework that can influence its chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-naphthalen-2-ylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-11-19(7-8-23-12-19)21-18(22)17-10-16(17)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,16-17H,7-8,10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFXOSUOBGRIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2CC2C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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